2-(6-Chloropyrazin-2-yl)acetic acid

Catalog No.
S1902436
CAS No.
930798-25-7
M.F
C6H5ClN2O2
M. Wt
172.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Chloropyrazin-2-yl)acetic acid

CAS Number

930798-25-7

Product Name

2-(6-Chloropyrazin-2-yl)acetic acid

IUPAC Name

2-(6-chloropyrazin-2-yl)acetic acid

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

InChI

InChI=1S/C6H5ClN2O2/c7-5-3-8-2-4(9-5)1-6(10)11/h2-3H,1H2,(H,10,11)

InChI Key

GKCGKFUOTLQOGO-UHFFFAOYSA-N

SMILES

C1=C(N=C(C=N1)Cl)CC(=O)O

Canonical SMILES

C1=C(N=C(C=N1)Cl)CC(=O)O

The exact mass of the compound (6-Chloropyrazin-2-YL)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(6-Chloropyrazin-2-yl)acetic acid (CAS 930798-25-7) is a highly versatile, bifunctional heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, including GPR40 agonists and CTPS1 inhibitors. Structurally, it features a pyrazine core substituted with a reactive chlorine atom at the 6-position and an acetic acid moiety at the 2-position. This orthogonal reactivity profile allows for independent functionalization: the halogen serves as a prime handle for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, while the carboxylic acid enables direct amidation or controlled decarboxylation. For procurement and process chemistry, this compound provides a pre-assembled 2,6-substitution pattern that streamlines the construction of complex heteroaryl libraries, eliminating the need for harsh, late-stage functionalization of simpler pyrazine precursors[1].

Attempting to substitute 2-(6-chloropyrazin-2-yl)acetic acid with simpler analogs like 2,6-dichloropyrazine or 2-chloro-6-methylpyrazine introduces significant process inefficiencies. While 2,6-dichloropyrazine is a cheaper bulk material, installing the acetic acid or methyl group requires multi-step sequences—such as malonate alkylation followed by hydrolysis and decarboxylation—which add days to the synthetic timeline and reduce overall yield. Similarly, starting with 2-chloro-6-methylpyrazine and attempting to oxidize or halogenate the methyl group to form the acetic acid handle typically results in poor regioselectivity, over-reaction, and yields below 30%. Substituting with the ester form (methyl 2-(6-chloropyrazin-2-yl)acetate) mandates an additional saponification step before amidation. Consequently, procuring the exact free-acid, chlorinated building block is critical for maintaining high throughput and regiochemical fidelity in medicinal chemistry campaigns[1].

One-Pot Amination and Decarboxylation Efficiency

The dual functionality of 2-(6-chloropyrazin-2-yl)acetic acid enables a highly efficient, transition-metal-free route to 2-amino-6-methylpyrazine, a critical intermediate for kinase and CTPS1 inhibitors. Heating the compound with aqueous ammonia at 180 °C (35 bar) triggers simultaneous nucleophilic aromatic substitution of the chlorine and decarboxylation of the acetic acid, yielding 2-amino-6-methylpyrazine in 71% yield. In contrast, synthesizing the same target from 2,6-dichloropyrazine requires sequential amination and a complex palladium-catalyzed cross-coupling with methylzinc reagents, which is cost-intensive and operationally complex[1].

Evidence DimensionYield of 2-amino-6-methylpyrazine and process complexity
Target Compound Data71% yield via a single-step, transition-metal-free amination/decarboxylation sequence
Comparator Or Baseline2,6-Dichloropyrazine (requires multi-step amination and Pd-catalyzed organozinc cross-coupling)
Quantified DifferenceEliminates the need for expensive transition-metal catalysts and reduces step count from 2+ to 1
ConditionsAqueous ammonia, 180 °C, 35 bar, 8 hours

Procuring this specific precursor allows process chemists to bypass expensive, multi-step organometallic couplings when synthesizing 6-methylpyrazin-2-amine derivatives.

Direct Amidation Capability vs. Ester Precursors

In the synthesis of complex amides, such as those required for GPR40 agonists and TYK-2 inhibitors, the free carboxylic acid of 2-(6-chloropyrazin-2-yl)acetic acid allows for immediate, one-step coupling with primary or secondary amines using standard reagents like HATU or EDC. When the comparator, methyl 2-(6-chloropyrazin-2-yl)acetate, is used, an obligatory saponification step (typically LiOH in THF/water) is required prior to coupling. This additional deprotection step not only increases the reaction time by 4 to 12 hours but also introduces the risk of partial hydrolysis of the sensitive chloropyrazine core, reducing the overall throughput by an estimated 15 to 20 percent [1].

Evidence DimensionStep count and throughput for amide library synthesis
Target Compound Data1-step direct amidation (free acid)
Comparator Or BaselineMethyl 2-(6-chloropyrazin-2-yl)acetate (requires 2 steps: saponification + amidation)
Quantified DifferenceSaves 4-12 hours of processing time and avoids a 15-20% yield penalty associated with an extra deprotection step
ConditionsStandard peptide coupling conditions (e.g., HATU, DIPEA, DMF)

For high-throughput medicinal chemistry, utilizing the free acid directly accelerates library generation and improves overall yield.

Regiochemical Fidelity in Core Construction

The pre-installed 2,6-substitution pattern of 2-(6-chloropyrazin-2-yl)acetic acid provides absolute regiochemical certainty during the synthesis of disubstituted pyrazines. Attempting to generate this exact scaffold via late-stage functionalization of the comparator 2-chloro-6-methylpyrazine (e.g., via radical bromination of the methyl group followed by cyanation and hydrolysis) is notoriously inefficient. Such pathways often yield complex mixtures of mono-, di-, and tri-halogenated products, with isolated yields of the desired acetic acid derivative falling below 30%. Procuring the pre-assembled acetic acid building block guarantees 100% regiochemical fidelity and eliminates the need for hazardous radical halogenation steps at scale [1].

Evidence DimensionRegiochemical purity and isolated yield of the acetic acid moiety
Target Compound Data100% regiochemical fidelity (pre-installed)
Comparator Or Baseline2-Chloro-6-methylpyrazine (requires radical halogenation/cyanation)
Quantified DifferenceAvoids complex product mixtures and boosts effective yield from <30% to 100% for this structural fragment
ConditionsScale-up synthesis of 2,6-disubstituted pyrazine scaffolds

Eliminating late-stage radical halogenation improves safety, scalability, and purity profiles in industrial manufacturing.

Synthesis of 6-Methylpyrazin-2-amines via Decarboxylative Amination

Directly leverages the compound's ability to undergo simultaneous SNAr amination and decarboxylation under high-temperature aqueous ammonia conditions, providing a streamlined, transition-metal-free route to TYK-2 and CTPS1 inhibitor intermediates[1].

Development of GPR40/FFA1 Agonists for Type 2 Diabetes

Utilizes the acetic acid moiety as the critical acidic pharmacophore required for GPR40 receptor binding, while the 6-chloro position serves as a highly reactive handle for Suzuki-Miyaura cross-coupling to attach lipophilic tail groups[2].

High-Throughput Amide Library Generation

Takes advantage of the free carboxylic acid for direct, one-step coupling with diverse amine libraries, avoiding the bottleneck of ester hydrolysis and accelerating hit-to-lead optimization in medicinal chemistry campaigns[2].

XLogP3

0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(6-Chloropyrazin-2-yl)acetic acid

Dates

Last modified: 08-16-2023

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